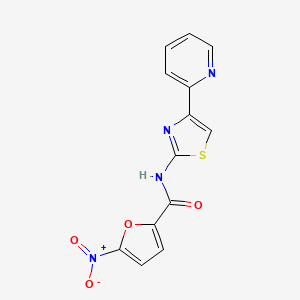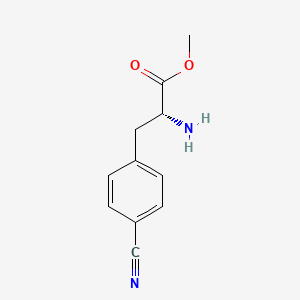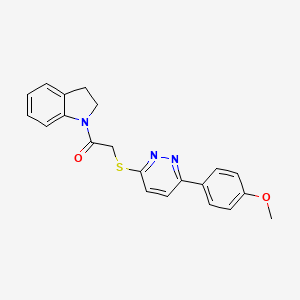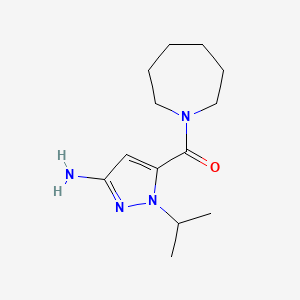![molecular formula C12H11BrN2O3 B2764561 methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-22-6](/img/structure/B2764561.png)
methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C12H11BrN2O3 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a bromophenoxy group and a carboxylate group . The molecular weight of the compound is 311.13 .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives are synthesized and characterized for their potential applications in various fields. For example, a study on the synthesis of pyridyl–pyrazole-3-one derivatives explores the structural and cytotoxic properties of novel compounds, highlighting their selective cytotoxicity against tumor cell lines without affecting normal liver cells (Huang et al., 2017). Another study focuses on the synthesis of 9H-pyrazolo[3,2-b][1,3]benzoxazines, revealing insights into the structural dynamics and potential applications of such compounds (Lisowskaya et al., 2006).
Biological Applications
Research into pyrazole derivatives also includes their biological activities. For instance, pyrazole Schiff bases have been synthesized and evaluated for their antibacterial activity, demonstrating potential as antibacterial agents (Feng et al., 2018). Similarly, studies on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides show significant antifungal activities against phytopathogenic fungi (Du et al., 2015).
Catalysis and Chemical Transformations
Pyrazole derivatives are utilized in catalysis and chemical transformations as well. A study demonstrates the use of an amino-functionalized ionic liquid for microwave-assisted synthesis of 4H-pyrans, showcasing the efficiency of pyrazole-based catalysts in organic synthesis (Peng & Song, 2007).
Structural and Theoretical Investigations
Investigations into the structure and theoretical aspects of pyrazole derivatives are also prevalent. Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combines experimental and theoretical studies to understand the compound's properties and potential applications (Viveka et al., 2016).
properties
IUPAC Name |
methyl 1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXGCGUEOZMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)
![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)



![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)



![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)
![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)